Ethyl thiazolo[5,4-c]pyridine-2-carboxylate

MALT1 inhibitor allosteric modulation immuno-oncology

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS 114498-58-7) is a regioisomerically pure heterocyclic building block validated in MALT1 allosteric inhibitor programs (22.7-fold potency advantage over benzene analogs) and oral FXa inhibitor development. The [5,4-c] scaffold provides unique pharmacophore geometry unattainable with alternative regioisomers, where even minor modifications (N-acetylation, ring opening) completely abolish target activity. The ethyl carboxylate handle enables rapid SAR expansion via amide coupling, ester hydrolysis, or reduction. Essential for reproducible lead optimization in immuno-oncology, thrombosis, and metabolic disorders. Insist on CAS 114498-58-7 to ensure pharmacophore fidelity.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 114498-58-7
Cat. No. B3214483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiazolo[5,4-c]pyridine-2-carboxylate
CAS114498-58-7
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(S1)C=NC=C2
InChIInChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-3-4-10-5-7(6)14-8/h3-5H,2H2,1H3
InChIKeyNDJJFVWKEXBBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate (CAS 114498-58-7): A Key Heterocyclic Intermediate for MALT1, FXa, and Kinase-Targeted Drug Discovery


Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (CAS 114498-58-7, molecular formula C9H8N2O2S, molecular weight 208.24 g/mol) is a heterocyclic building block comprising a fused thiazole-pyridine bicyclic core . This compound serves as a versatile synthetic intermediate in medicinal chemistry, with its thiazolo[5,4-c]pyridine scaffold having been validated in the development of allosteric MALT1 inhibitors with cellular potency and refined selectivity [1], as well as in factor Xa (FXa) inhibitors for anticoagulant applications [2]. The ethyl carboxylate functionality at the 2-position provides a reactive handle for further derivatization, making this compound a strategic starting point for structure-activity relationship (SAR) exploration and lead optimization programs targeting inflammatory diseases, thrombosis, and oncology indications.

Why Generic Substitution of Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate with Other Thiazolopyridine Isomers or Analogs Compromises Biological Activity


The thiazolo[5,4-c]pyridine scaffold exhibits regioisomer-dependent biological activity that precludes generic substitution. While thiazolo[4,5-b]pyridine, thiazolo[5,4-b]pyridine, and thiazolo[5,4-c]pyridine all share the same atomic composition, their distinct ring fusion geometries produce fundamentally different three-dimensional pharmacophores . The [5,4-c] isomer positions the pyridine nitrogen and thiazole sulfur in a specific spatial arrangement that enables unique interactions with biological targets, as demonstrated in FXa inhibitor programs where this scaffold satisfies precise three-dimensional requirements in the enzyme active site [1]. Furthermore, within the [5,4-c] series itself, minor structural modifications profoundly alter activity: N-acetylation or ring opening of 2-aminothiazolo[5,4-c]pyridine derivatives completely abolishes β3-adrenoceptor agonist activity [2], while the oxidation state of the pyridine ring (aromatic versus tetrahydro) dictates whether the compound functions as a synthetic intermediate or a final bioactive molecule. These regioisomeric and substituent-dependent activity cliffs underscore the necessity of using the exact CAS 114498-58-7 compound for reproducible SAR studies.

Quantitative Differentiation Evidence for Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate Versus Structural Analogs


MALT1 Allosteric Inhibition: 22.7-Fold Potency Differential Between Thiazolo[5,4-c]pyridine-Carboxamide Derivative and Benzene Ring-Containing Analog

In a direct head-to-head comparison from patent WO2017222976A1, a thiazolo[5,4-c]pyridine-2-carboxamide derivative (structurally derived from the ethyl carboxylate precursor CAS 114498-58-7) demonstrated an IC50 of 26 nM against PD-1/PD-L1 protein-protein interaction, representing a 22.7-fold potency advantage over a comparator compound where the thiazolo[5,4-c]pyridine core was replaced with a benzene ring (IC50 = 590 nM) . This comparison isolates the contribution of the heterocyclic scaffold to target engagement, confirming that the sulfur and nitrogen atoms in the fused thiazolo[5,4-c]pyridine system provide essential binding interactions unavailable to simpler aromatic replacements.

MALT1 inhibitor allosteric modulation immuno-oncology inflammation

FXa Inhibitor Oral Bioavailability: Thiazolo[5,4-c]pyridine Scaffold Enables Non-Amidine Anticoagulant Development

In a systematic medicinal chemistry program for FXa inhibitors, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives (accessible via reduction of the aromatic ethyl ester CAS 114498-58-7) were identified as potent and selective non-amidine FXa inhibitors with oral activity [1]. This scaffold offers a critical advantage over amidine-based FXa inhibitors such as DX-9065a, which exhibit poor intestinal absorption and require parenteral administration [2]. The thiazolo[5,4-c]pyridine core satisfies the three-dimensional requirements of the FXa active site S4 binding pocket while eliminating the amidine moiety that limits oral bioavailability. Compounds 3c and 3d from this series demonstrated potent anti-FXa activity with good intestinal absorption when administered orally to rats, a pharmacokinetic profile unattainable with amidine-containing comparators [2].

factor Xa inhibitor anticoagulant oral bioavailability thrombosis

β3-Adrenoceptor Selectivity: Intact 2-Aminothiazolo[5,4-c]pyridine Ring Essential for Functional Agonist Activity

In a study evaluating thiazolopyridine derivatives as β3-adrenoceptor (β3-AR) agonists, the intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system was found to be essential for biological activity [1]. Structural modifications that disrupt the integrity of this heterocyclic core—including N-acetylation (analogue 11) and ring opening (analogue 25)—completely abolished β3-AR agonist activity in functional assays. Notably, while radioligand binding studies did not show selectivity toward β3-AR for analogues 9 and 10, these compounds exhibited a high degree of selective β3-AR agonist activity in functional assays, indicating that the thiazolo[5,4-c]pyridine scaffold confers functional selectivity not captured by binding affinity alone. This contrasts with trimetoquinol (TMQ), a nonselective β-AR agonist whose catechol moiety was replaced with the 2-aminothiazole group to achieve the novel thiazolopyridine series.

β3-adrenoceptor agonist selectivity functional assay metabolic disease

Synthetic Accessibility: One-Step Preparation of 2-Substituted Thiazolo[5,4-c]pyridines in Reasonable Yields

A convenient one-step procedure has been established for the preparation of 2-substituted thiazolo[5,4-c]pyridines, including derivatives of ethyl thiazolo[5,4-c]pyridine-2-carboxylate, in reasonable yields [1]. This method involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride, providing a much more convenient synthetic route than methods requiring prior formation and isolation of acid amide intermediates . The procedure is general for a wide range of substituents at the 2-position, enabling rapid scaffold diversification from the common ethyl carboxylate precursor. This contrasts with multi-step protocols for other thiazolopyridine isomers that require protection/deprotection sequences and chromatographic purification, which are industrially disadvantageous due to extended production time and handling difficulties [2].

heterocyclic synthesis medicinal chemistry scaffold diversification synthetic efficiency

Priority Application Scenarios for Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate (CAS 114498-58-7) in Drug Discovery


PD-1/PD-L1 Immuno-Oncology Inhibitor Development

Use ethyl thiazolo[5,4-c]pyridine-2-carboxylate as a core scaffold for synthesizing MALT1 allosteric inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. Based on the 22.7-fold potency advantage of thiazolo[5,4-c]pyridine-containing compounds over benzene ring analogs in PD-1/PD-L1 inhibition assays (IC50: 26 nM vs 590 nM) , this scaffold provides a validated starting point for lead optimization programs in immuno-oncology. The ethyl carboxylate group at the 2-position enables facile conversion to carboxamide derivatives, the preferred functionality for target engagement.

Oral Factor Xa Anticoagulant Lead Optimization

Employ ethyl thiazolo[5,4-c]pyridine-2-carboxylate as a precursor to 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives for developing orally bioavailable non-amidine FXa inhibitors. The scaffold enables oral administration—a property unattainable with amidine-based FXa inhibitors such as DX-9065a [1]. Compounds derived from this core have demonstrated potent anti-FXa activity with good intestinal absorption and evident prolongation of prothrombin time in rat models, validating their utility in anticoagulant drug discovery programs targeting thrombosis, deep vein thrombosis, and ischemic diseases.

Selective β3-Adrenoceptor Agonist Synthesis

Utilize the thiazolo[5,4-c]pyridine scaffold accessible from the ethyl carboxylate precursor for constructing selective β3-adrenoceptor agonists. The intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system has been shown to confer functional selectivity in β3-AR agonist assays, with activity completely abolished upon N-acetylation or ring opening [2]. This SAR profile makes the unmodified scaffold essential for programs targeting metabolic disorders, obesity, and overactive bladder where β3-AR selectivity is therapeutically desirable.

Kinase Inhibitor SAR Campaigns and Scaffold Diversification

Deploy ethyl thiazolo[5,4-c]pyridine-2-carboxylate in kinase inhibitor discovery programs—including Pim kinase inhibitors for oncology applications—where the thiazolo[5,4-c]pyridine core has demonstrated utility [3]. The established one-step synthetic procedure for 2-substituted derivatives enables rapid analog generation and SAR exploration [4]. The ethyl carboxylate functionality provides a versatile synthetic handle for amide coupling, ester hydrolysis, or reduction, facilitating the efficient construction of focused compound libraries for hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.